Cas no 4263-93-8 (2-hydroxy-4-phenylbutanoic acid)

2-hydroxy-4-phenylbutanoic acid structure
4263-93-8 structure
Product Name:2-hydroxy-4-phenylbutanoic acid
Numero CAS:4263-93-8
MF:C10H12O3
MW:180.200483322144
CID:330502
PubChem ID:193387
Update Time:2025-04-19

2-hydroxy-4-phenylbutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic acid, a-hydroxy-
    • 2-hydroxy-4-phenylbutanoic acid
    • 2-Hpba
    • 2-hydroxy-3-phenylbutanoic acid
    • 2-Hydroxy-4-phenylbutyric acid
    • 4-phenyl-2-hydroxybutyric acid
    • 4-Phenyl-2-hydroxybutanoic acid
    • NSC 55316
    • alpha-Hydroxy-gamma-phenylbutyric acid
    • gamma-Phenyl-alpha-hydroxybutyric acid
    • AKOS008084196
    • 111611-91-7
    • EN300-80228
    • 2-Hydroxy-4-phenylbutanoicacid
    • AS-82042
    • 2-Hydroxy-4-phenylbutyrate
    • (R)-2-hydroxy-4-phenylbutanoic acid
    • SB85067
    • Z1259340035
    • SCHEMBL233441
    • JNJCEALGCZSIGB-UHFFFAOYSA-N
    • Benzenebutanoic acid, alpha-hydroxy-
    • Benzenebutanoic acid, .alpha.-hydroxy-
    • SB44393
    • 267013-77-4
    • 2-Hydroxy-4-phenylbutanoic acid #
    • NSC55316
    • a-hydroxy phenybutyric acid
    • UNII-ZSP7I554Q9
    • 4263-93-8
    • .ALPHA.-HYDROXY-.GAMMA.-PHENYLBUTYRIC ACID
    • ZSP7I554Q9
    • FT-0642798
    • FT-0669949
    • E84043
    • 2-hydroxy-4-phenyl-butyric acid
    • 2-HYDROXY-4-PHENYLBUTYRIC ACID, (+/-)-
    • NSC-55316
    • FT-0638874
    • (R)-2-Hydroxy-4-phenylbutanoicAcid
    • MFCD03001752
    • 2-Hydroxy-4-phenylbutanoate
    • SY058046
    • DS-010102
    • DB-041243
    • SY102982
    • DB-018119
    • DB-228110
    • MFCD06656492
    • Inchi: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
    • Chiave InChI: JNJCEALGCZSIGB-UHFFFAOYSA-N
    • Sorrisi: OC(C(=O)O)CCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 180.07900
  • Massa monoisotopica: 180.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 57.5A^2

Proprietà sperimentali

  • Densità: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 105-106 ºC (benzene )
  • Punto di ebollizione: 356.9ºC at 760mmHg
  • Punto di infiammabilità: 183.9ºC
  • Indice di rifrazione: 1.564
  • Solubilità: Leggermente solubile (11 g/l) (25°C),
  • PSA: 57.53000
  • LogP: 1.06470

2-hydroxy-4-phenylbutanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H100650-100mg
2-hydroxy-4-phenylbutanoic acid
4263-93-8
100mg
$ 50.00 2022-06-04
TRC
H100650-500mg
2-hydroxy-4-phenylbutanoic acid
4263-93-8
500mg
$ 115.00 2022-06-04
TRC
H100650-1g
2-hydroxy-4-phenylbutanoic acid
4263-93-8
1g
$ 160.00 2022-06-04
eNovation Chemicals LLC
Y1250915-1g
Benzenebutanoic acid, a-hydroxy-
4263-93-8 97%
1g
$135 2024-06-07
eNovation Chemicals LLC
Y1250915-5g
Benzenebutanoic acid, a-hydroxy-
4263-93-8 97%
5g
$305 2024-06-07
Enamine
EN300-80228-0.05g
2-hydroxy-4-phenylbutanoic acid
4263-93-8 95.0%
0.05g
$37.0 2025-03-21
Enamine
EN300-80228-0.1g
2-hydroxy-4-phenylbutanoic acid
4263-93-8 95.0%
0.1g
$56.0 2025-03-21
Enamine
EN300-80228-0.25g
2-hydroxy-4-phenylbutanoic acid
4263-93-8 95.0%
0.25g
$79.0 2025-03-21
Enamine
EN300-80228-0.5g
2-hydroxy-4-phenylbutanoic acid
4263-93-8 95.0%
0.5g
$125.0 2025-03-21
Enamine
EN300-80228-1.0g
2-hydroxy-4-phenylbutanoic acid
4263-93-8 95.0%
1.0g
$160.0 2025-03-21

2-hydroxy-4-phenylbutanoic acid Letteratura correlata

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